molecular formula C13H19N3O B1468075 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine CAS No. 1457652-07-1

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine

Cat. No.: B1468075
CAS No.: 1457652-07-1
M. Wt: 233.31 g/mol
InChI Key: SHDXBZYQSOKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzoyl group containing a dimethylamino moiety

Mechanism of Action

Preparation Methods

The synthesis of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the benzoyl group. One common synthetic route involves the reaction of 3-aminopyrrolidine with 3-(dimethylamino)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Chemical Reactions Analysis

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar compounds to 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine include:

    1-[3-(Dimethylamino)benzoyl]pyrrolidin-2-one: This compound has a similar structure but with a lactam ring instead of an amine.

    3-(Dimethylamino)benzoylpyrrolidine: Lacks the amine group on the pyrrolidine ring.

    N,N-Dimethyl-3-(pyrrolidin-3-yl)benzamide: Similar structure with variations in the position of the substituents.

These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique aspects of this compound.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[3-(dimethylamino)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-5-3-4-10(8-12)13(17)16-7-6-11(14)9-16/h3-5,8,11H,6-7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDXBZYQSOKZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Reactant of Route 5
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.